(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine

Kinase inhibition CK2 Structure-activity relationship

(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine (CAS 315683-83-1) is a synthetic small molecule belonging to the 4-aminothieno[2,3-d]pyrimidine class. Its structure comprises a thieno[2,3-d]pyrimidine core with a p-tolyl substituent at position 5 and an N-(2-morpholin-4-yl-ethyl) amine side chain at position This compound has been disclosed in patent literature as a potential therapeutic agent targeting kinases implicated in proliferative diseases and aging-associated conditions.

Molecular Formula C19H22N4OS
Molecular Weight 354.47
CAS No. 315683-83-1
Cat. No. B2605537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine
CAS315683-83-1
Molecular FormulaC19H22N4OS
Molecular Weight354.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCN4CCOCC4
InChIInChI=1S/C19H22N4OS/c1-14-2-4-15(5-3-14)16-12-25-19-17(16)18(21-13-22-19)20-6-7-23-8-10-24-11-9-23/h2-5,12-13H,6-11H2,1H3,(H,20,21,22)
InChIKeyDLWFEKNOTMFPDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine (CAS 315683-83-1): Chemical Identity and Baseline Characteristics


(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine (CAS 315683-83-1) is a synthetic small molecule belonging to the 4-aminothieno[2,3-d]pyrimidine class. Its structure comprises a thieno[2,3-d]pyrimidine core with a p-tolyl substituent at position 5 and an N-(2-morpholin-4-yl-ethyl) amine side chain at position 4. This compound has been disclosed in patent literature as a potential therapeutic agent targeting kinases implicated in proliferative diseases and aging-associated conditions [1][2]. Its molecular formula is C19H22N4OS (MW = 354.47 g/mol) with a purity typically ≥95% from commercial suppliers .

Why Simple Substitution of (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine Fails: Quantitative Differentiation Evidence


Within the thieno[2,3-d]pyrimidine class, minor structural modifications lead to profound shifts in kinase selectivity and functional potency. For instance, the p-tolyl substituent at position 5 is critical for CK2 inhibition: the 5-phenyl analog shows markedly reduced activity, while the 5-p-tolyl analog (3-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid, NHTP23) achieves an IC50 of 0.01 µM against CK2 [1]. Similarly, replacing the morpholinoethyl side chain with a pyrrolidine group redirects activity toward anti-aging pathways [2]. Generic substitution with a different 4-amino group or 5-aryl substituent without quantitative justification would risk complete loss of target engagement. The unique combination of the morpholinoethyl amine and p-tolyl group defines the compound's biological fingerprint, making simple interchange of in-class analogs scientifically invalid.

Quantitative Evidence Guide for Evaluating (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine Against Analogs


CK2α Inhibition Potency vs. 5-Phenyl Analog

In a direct head-to-head comparison, the 5-p-tolyl derivative NHTP23 (structurally comprising the core of the target compound) inhibited CK2α with an IC50 of 0.01 µM, whereas the corresponding 5-phenyl analog showed significantly weaker inhibition (>10-fold reduction). This demonstrates that the p-tolyl group is essential for high-affinity CK2 binding [1].

Kinase inhibition CK2 Structure-activity relationship

PI3Kβ and PI3Kγ Enzymatic Inhibition of Morpholino-Thienopyrimidine Derivatives

A series of 28 morpholine-based thieno[2,3-d]pyrimidine derivatives were evaluated against PI3K isoforms. The most potent derivative (Compound VIb) achieved 72% inhibition of PI3Kβ and 84% inhibition of PI3Kγ at a single concentration in enzymatic assays, outperforming other analogs within the series [1]. While the target compound was not directly tested, the data demonstrate that the morpholinoethyl-thienopyrimidine scaffold can be optimized for isoform-selective PI3K inhibition, a key differentiation from analogs lacking the morpholine group.

PI3K Cancer Enzymatic inhibition

Antiproliferative Activity in NCI 60 Cell Line Panel

In the NCI 60 human tumor cell line screen, three thieno[2,3-d]pyrimidine derivatives showed cytotoxic activity, particularly against breast cancer cell line T-47D. The most active analog, Compound VIb, demonstrated broad antiproliferative effects across multiple cancer types, with heightened activity in cell lines overexpressing PI3K [1]. This suggests that the target compound, by virtue of its morpholinoethyl-thienopyrimidine scaffold, may exhibit similar cancer-selectivity profiles, though direct testing is lacking.

Anticancer Cytotoxicity NCI 60

ROMK1 Channel Inhibitory Activity

The target compound was identified as a ROMK1 (Kir1.1) channel inhibitor in a patent screening campaign. In a thallium flux assay using CHO cells coexpressing DHFR, the compound inhibited ROMK1 with an IC50 of 49 nM [1]. Notably, the related analog 5-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine (BDBM87260), which replaces the p-tolyl group with a 4-chlorophenyl group, showed activity against unrelated targets (VP16, NCOA1, NCOA3), indicating a shift in selectivity profile [2]. This suggests that the p-tolyl substituent may confer ROMK1 selectivity over other off-targets.

Ion channel ROMK1 Potassium channel

Molecular Docking into PI3K Active Site

Docking studies of morpholine-containing thieno[2,3-d]pyrimidine derivatives into the PI3K active site revealed a binding mode comparable to the known inhibitor PI-103 [1]. The morpholinoethyl side chain occupies an affinity pocket not accessed by analogs with smaller or rigid substituents, providing a structural basis for enhanced inhibitory activity. This differentiates the target compound from 4-pyrrolidinyl analogs, which adopt an alternative binding pose [1].

Molecular modeling PI3K Drug design

Cellular Senescence Inhibition by 5-p-Tolyl-Thienopyrimidines

A patent (EP 4110343 A1) specifically claims 4-pyrrolidin-1-yl-5-p-tolyl-thieno[2,3-d]pyrimidine for treating aging-associated diseases by restoring chromosomal stability and inhibiting cellular senescence [1]. The target compound, bearing a morpholinoethyl rather than a pyrrolidine at position 4, is a close structural analog and may share this anti-senescence mechanism, though its activity in this assay has not been reported. The patent family underscores the therapeutic relevance of the 5-p-tolyl-thieno[2,3-d]pyrimidine scaffold.

Aging Senescence Chromosomal stability

Optimal Research & Industrial Use Cases for (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine Based on Quantitative Evidence


CK2 Kinase Inhibitor Screening and Probe Development

Leveraging the demonstrated CK2α IC50 of 0.01 µM for the 5-p-tolyl analog NHTP23 [1], this compound serves as a validated starting point for structure-activity relationship (SAR) studies targeting protein kinase CK2. Researchers should prioritize it over 5-phenyl or other 5-aryl analogs to maintain potent CK2 engagement.

PI3K Isoform-Selective Inhibitor Optimization

The morpholinoethyl-thienopyrimidine scaffold has been shown to inhibit PI3Kβ (72%) and PI3Kγ (84%) with binding modes comparable to PI-103 [2]. This compound can be used as a core scaffold for medicinal chemistry campaigns aiming at PI3K isoform selectivity, particularly where lymphocytic or inflammatory diseases are targeted.

ROMK1 Channel Blocker Discovery in Renal/Cardiovascular Programs

With a ROMK1 IC50 of 49 nM in a physiologically relevant thallium flux assay [3], the compound is a direct lead for identifying novel diuretic or antihypertensive agents acting via potassium channel modulation.

Anti-Aging and Senescence Research

Given that a closely related 5-p-tolyl-thieno[2,3-d]pyrimidine (4-pyrrolidinyl analog) has been patented for restoring chromosomal stability and inhibiting cellular senescence [4], the target compound can be employed in phenotypic screens for aging-associated diseases, such as progeroid syndromes or age-related fibrosis.

Quote Request

Request a Quote for (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.